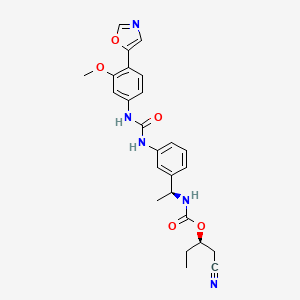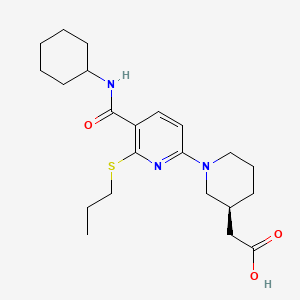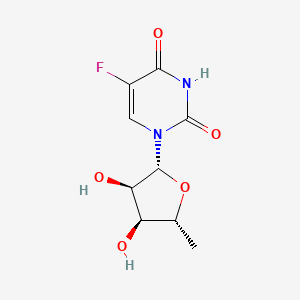
Lucanthone
Übersicht
Beschreibung
Lucanthone is a thioxanthenone derivative that has been used primarily as an antischistosomal agent. It is a prodrug that is metabolized into its active form, hycanthone, which exerts its effects by binding to acetylcholine receptors in parasitic worms, leading to increased motility and disruption of reproduction . This compound has also been investigated for its potential use as a radiation sensitizer in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Lucanthone has been extensively studied for its applications in various fields:
Wirkmechanismus
Target of Action
Lucanthone primarily targets several key enzymes involved in DNA repair and replication. These include DNA topoisomerase 2-alpha , DNA- (apurinic or apyrimidinic site) lyase , and DNA topoisomerase 1 . It also targets protein palmitoyl thioesterase 1 (PPT1) . These enzymes play crucial roles in maintaining the integrity of the DNA molecule, which is essential for cell survival and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits DNA topoisomerase 2-alpha and DNA topoisomerase 1 , enzymes that control the overwinding or underwinding of DNA during replication . It also inhibits DNA- (apurinic or apyrimidinic site) lyase , an enzyme involved in the base excision repair pathway . Furthermore, this compound may act as an inhibitor of PPT1 .
Biochemical Pathways
The inhibition of these enzymes by this compound disrupts the normal biochemical pathways of DNA repair and replication. Specifically, it inhibits post-radiation DNA repair in tumor cells . The ability of this compound to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells .
Pharmacokinetics
This compound is orally available .
Result of Action
The inhibition of DNA repair and replication enzymes by this compound leads to significant molecular and cellular effects. It has been found to be toxic to glioma cells by inhibiting autophagy . It enhances the efficacy of anti-glioma temozolomide (TMZ) at sub-cytotoxic concentrations, and suppresses the growth of stem-like glioma cells and temozolomide-resistant glioma stem cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its efficacy as a radiation sensitizer suggests that it may be more effective in a radiation therapy context . Furthermore, this compound crosses the blood-brain barrier efficiently, which makes it particularly useful for treating brain tumors .
Biochemische Analyse
Biochemical Properties
Lucanthone interacts with several enzymes and proteins. It inhibits the endonuclease activity of Apurinic Endonuclease-1 (APE1), a key enzyme involved in DNA repair, without affecting its redox activity . This compound also inhibits topoisomerase II, another enzyme crucial for DNA replication .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts preferentially on cycling cells, making it particularly effective against cancer cells . This compound also crosses the blood-brain barrier efficiently, which is beneficial for the treatment of brain tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits post-radiation DNA repair in tumor cells . This inhibition is likely due to this compound’s ability to inhibit APE1 and topoisomerase II . This compound also intercalates into DNA, disrupting its structure and function .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects on cellular function have been observed in both in vitro and in vivo studies. For instance, this compound-induced degradation was drastically reduced in the presence of short and long-lived free radical scavengers, suggesting that the mechanism of APE1 breakdown may involve free radical-induced peptide bond cleavage .
Transport and Distribution
This compound is orally available, indicating that it can be absorbed and distributed within the body
Subcellular Localization
Given its ability to intercalate into DNA and inhibit enzymes like APE1 and topoisomerase II, it is likely that this compound localizes to the nucleus where these molecules are found .
Vorbereitungsmethoden
The synthesis of lucanthone involves the reaction of 2-(diethylamino)ethylamine with 4-methylthioxanthen-9-one. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.
Analyse Chemischer Reaktionen
Lucanthone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including hycanthone.
Reduction: Reduction reactions can modify the thioxanthenone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its efficacy or reducing toxicity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Lucanthone ähnelt anderen Thioxanthenonderivaten wie Hycanthone und Actinomycin D. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Andere ähnliche Verbindungen umfassen Quinolizidin-abgeleitete this compound-Analoga, die eine starke Antileishmanien-Aktivität gezeigt haben .
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQPGGIHOFZRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023230 | |
| Record name | Lucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.15e-03 g/L | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells. | |
| Record name | Lucanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479-50-5 | |
| Record name | Lucanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucanthone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lucanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC6D57000M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lucanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)


![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

